molecular formula C11H17N3O4S B13537919 4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid

4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid

Cat. No.: B13537919
M. Wt: 287.34 g/mol
InChI Key: VTUUHISDRMJASK-UHFFFAOYSA-N
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Description

4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid is a compound that features a thiadiazole ring, a butanoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.

    Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Substitution: Formation of substituted thiadiazole derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The Boc protecting group also allows for selective deprotection, enabling targeted modifications in synthetic and biological applications.

Properties

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

4-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]butanoic acid

InChI

InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(17)12-9-14-13-7(19-9)5-4-6-8(15)16/h4-6H2,1-3H3,(H,15,16)(H,12,14,17)

InChI Key

VTUUHISDRMJASK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)CCCC(=O)O

Origin of Product

United States

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